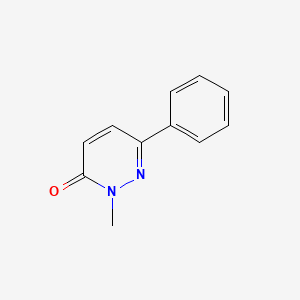

2-Methyl-6-phenylpyridazin-3(2h)-one

Description

Significance of Heterocyclic Pyridazinone Systems in Chemical Science

Pyridazinone derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a highly versatile and privileged scaffold in chemical science. scholarsresearchlibrary.comsphinxsai.com Their significance stems from their wide spectrum of biological activities, which has attracted considerable attention from medicinal chemists. scholarsresearchlibrary.combenthamdirect.com The pyridazinone nucleus is considered a "wonder nucleus" due to its ability to exhibit a vast array of pharmacological properties. scholarsresearchlibrary.comsphinxsai.com

These compounds are recognized for their diverse biological activities, including but not limited to:

Cardiovascular effects: Certain pyridazinone derivatives, such as Levosimendan, Amipizone, Indolidan, Imazodan, and Pimobedan, are known for their cardiotonic properties. scholarsresearchlibrary.comnih.gov

Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and potentially low ulcerogenicity. sarpublication.com

Antimicrobial and Antifungal Activity: The pyridazinone scaffold is a common feature in compounds exhibiting antibacterial and antifungal properties. scispace.com

Anticancer Activity: The potential of pyridazinone derivatives as anticancer agents is an active area of research. scholarsresearchlibrary.comscispace.com

Anticonvulsant and Antidepressant Effects: These compounds have also shown promise in the realm of central nervous system disorders. sarpublication.comresearchgate.net

The versatility of the pyridazinone ring allows for easy functionalization at various positions, making it an attractive synthetic building block for the design and development of novel pharmacotherapeutic agents. scholarsresearchlibrary.com This structural flexibility enables chemists to modulate the biological and physicochemical properties of the resulting molecules to optimize their desired effects. The inherent polarity and hydrogen-bonding capacity of the pyridazinone ring also contribute to its utility in drug design, influencing molecular recognition at biological targets. nih.govblumberginstitute.org

Overview of the 2-Methyl-6-phenylpyridazin-3(2H)-one Derivative's Research Context

The specific derivative, this compound, is often studied within the broader context of substituted pyridazinones. Research involving this compound and its analogues typically focuses on the synthesis of novel derivatives and the evaluation of their biological activities. For instance, it can serve as a synthon, a building block for the creation of more complex molecules with potential therapeutic applications.

One area of research involves the synthesis of annelated 1,2,3-selena/thiadiazoles and 2H-diazaphospholes starting from a related compound, 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. mdpi.comresearchgate.net This highlights the utility of the core pyridazinone structure in generating novel heterocyclic systems.

Historical Development and Evolution of Pyridazinone Chemistry

The history of pyridazinone chemistry is intrinsically linked to the broader history of pyridazine (B1198779) chemistry. The first pyridazine derivative was prepared by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle, pyridazine, was first synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org

The synthesis of pyridazinones often involves the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids, with hydrazines. wikipedia.org A common and foundational method for the synthesis of 3(2H)-pyridazinones is the reaction of γ-keto acids with hydrazine (B178648) hydrate. researchgate.net

While the basic principles of pyridazine and pyridazinone synthesis were established in the early years of heterocyclic chemistry, a significant resurgence of interest occurred in the latter half of the 20th century. sphinxsai.com This renewed focus was driven by the discovery of the diverse biological activities of pyridazinone derivatives, which propelled them into the forefront of medicinal chemistry research. sphinxsai.com Over the years, numerous synthetic methodologies have been developed to create a vast library of pyridazinone derivatives with a wide range of substituents, leading to the discovery of several clinically used drugs. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(14)8-7-10(12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTHKPBNSQFPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382698 | |

| Record name | 2-Methyl-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165-04-0 | |

| Record name | 2-Methyl-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Synthetic Methodologies for 2 Methyl 6 Phenylpyridazin 3 2h One and Structural Analogues

Classical Synthesis Routes to the Pyridazinone Core

The foundational approaches to constructing the pyridazinone ring system have traditionally relied on well-established cyclization and acylation reactions.

Cyclization Reactions involving Hydrazines and Keto Acids/Diketones

A cornerstone in the synthesis of pyridazinones is the condensation reaction between a hydrazine (B178648) derivative and a γ-keto acid or a 1,4-dicarbonyl compound. This method provides a direct and efficient route to the core heterocyclic structure. For the synthesis of 6-phenylpyridazin-3(2H)-one, a precursor to the target molecule, 4-oxo-4-phenylbutanoic acid is typically reacted with hydrazine hydrate. scispace.commdpi.com

The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyridazinone ring. The use of methylhydrazine in this reaction directly affords 2-methyl-6-phenylpyridazin-3(2H)-one. mdpi.com This approach is versatile and can be adapted to produce a wide array of substituted pyridazinones by varying the substituents on both the keto acid and the hydrazine.

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-phenylpyridazin-3(2H)-one | scispace.com |

| 4-oxo-4-phenylbutanoic acid | Methylhydrazine | This compound | mdpi.com |

| Substituted γ-keto acids | Substituted hydrazines | Substituted pyridazinones | scispace.com |

Friedel-Crafts Acylation Approaches for Precursor Synthesis

The necessary γ-keto acid precursors for the cyclization reaction are often synthesized via Friedel-Crafts acylation. scispace.comnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with a dicarboxylic anhydride, typically succinic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govbeilstein-journals.org

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

| Benzene | Succinic anhydride | AlCl₃ | 4-oxo-4-phenylbutanoic acid | scispace.comnih.gov |

| Substituted benzenes | Dicarboxylic anhydrides | Lewis Acids | Substituted γ-keto acids | beilstein-journals.orgorganic-chemistry.org |

Modern Synthetic Strategies for this compound Derivatives

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and functionalization of pyridazinone derivatives, focusing on improved selectivity, yield, and greener reaction conditions.

N-Methylation Techniques for Pyridazinone Ring Systems

While the direct use of methylhydrazine in the initial cyclization is a common route, post-synthesis N-methylation of the pyridazinone ring offers an alternative and often more versatile approach. Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) have been employed for the N-methylation of 3(2H)-pyridazinones. tandfonline.com However, these methods can sometimes lead to a mixture of N- and O-alkylated products and may require harsh reaction conditions.

A more recent and efficient method involves the use of N,N-dimethylformamide dimethylacetal (DMFDMA). This reagent provides a clean and high-yielding N-methylation of variously substituted 3(2H)-pyridazinones under mild conditions. tandfonline.com Refluxing the pyridazinone with DMFDMA in dry DMF typically affords the corresponding N-methylated product in excellent yields (89–98%). tandfonline.com This method is characterized by its operational simplicity and is a preferred alternative for the selective N-methylation of the pyridazinone core. tandfonline.com

| Pyridazinone Substrate | Methylating Agent | Conditions | Yield | Reference |

| Substituted 3(2H)-pyridazinones | Methyl iodide, Dimethyl sulfate | Varies | Moderate to Good | tandfonline.com |

| Substituted 3(2H)-pyridazinones | DMFDMA | Reflux in dry DMF | 89-98% | tandfonline.com |

Palladium-Catalyzed Functionalization and Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridazinones. core.ac.ukresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents at various positions of the pyridazinone ring, enabling the synthesis of a diverse library of analogues. researchgate.netnih.govacs.org

For instance, palladium-catalyzed aminocarbonylation of halo-substituted 2-methylpyridazin-3(2H)-ones has been shown to be an effective method for introducing amide functionalities. core.ac.ukresearchgate.net 5-Iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones can be efficiently converted into the corresponding carboxamides. core.ac.uk These reactions typically proceed with high conversion and yield, demonstrating the power of palladium catalysis in the late-stage functionalization of the pyridazinone scaffold. core.ac.ukresearchgate.net

| Pyridazinone Substrate | Reaction Type | Catalyst System | Product | Reference |

| Halo-substituted pyridazinones | Suzuki-Miyaura Coupling | Pd catalyst, base | Aryl/heteroaryl-substituted pyridazinones | nih.govacs.org |

| 5-Iodo-2-methylpyridazin-3(2H)-one | Aminocarbonylation | Pd catalyst, CO, amine | 2-Methyl-3-oxo-2,3-dihydropyridazine-5-carboxamides | core.ac.ukresearchgate.net |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Aminocarbonylation | Pd catalyst, CO, primary amine | 2-Methyl-3-oxo-2,3-dihydropyridazine-4,5-dicarboxamides | core.ac.uk |

Green Chemistry Approaches in Pyridazinone Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes to pyridazinones. ekb.egresearchgate.net These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One-pot reactions, microwave-assisted synthesis, and the use of greener solvents are key aspects of these methodologies. ekb.egresearchgate.net For example, efficient syntheses of substituted pyridazinone derivatives have been achieved using grinding and microwave heating, which often lead to shorter reaction times and higher yields compared to conventional heating methods. ekb.eg These green chemistry approaches not only make the synthesis of pyridazinones more sustainable but can also provide access to novel derivatives that may be difficult to obtain through classical methods. researchgate.netresearchgate.net

| Green Chemistry Technique | Key Features | Example Application | Reference |

| Microwave-assisted synthesis | Reduced reaction times, improved yields | Synthesis of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives | ekb.egresearchgate.net |

| One-pot reactions | Increased efficiency, reduced waste | Multi-component synthesis of functionalized pyridazinones | researchgate.net |

| Grinding (Mechanochemistry) | Solvent-free conditions | Synthesis of pyridinyl- and pyrrole-pyridazinone derivatives | ekb.eg |

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound primarily involves the cyclization of a suitable precursor, typically a γ-keto acid, with a hydrazine derivative. The key challenge in this synthesis is to control the position of the methyl group on the pyridazinone ring, leading to the desired N-2 substituted isomer over the N-1 isomer.

One of the foundational methods for the synthesis of 6-substituted-pyridazin-3(2H)-ones is the reaction of a 4-aryl-4-oxobutanoic acid with hydrazine hydrate. This reaction, however, can lead to a mixture of N-1 and N-2 alkylated isomers if a substituted hydrazine is used. To achieve regioselectivity for this compound, a common strategy involves the initial synthesis of 6-phenylpyridazin-3(2H)-one, followed by a selective N-alkylation step.

The regioselectivity of N-alkylation of the 6-phenylpyridazin-3(2H)-one scaffold is influenced by several factors, including the choice of base, solvent, and alkylating agent. The pyridazinone ring exists in tautomeric forms, and the relative reactivity of the two nitrogen atoms can be modulated by the reaction conditions.

For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can selectively deprotonate one of the nitrogen atoms, facilitating a regioselective alkylation. The steric hindrance around the N-1 position, due to the adjacent phenyl group at C-6, can favor the alkylation at the N-2 position.

| Base | Solvent | Alkylating Agent | Major Isomer | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl Iodide (CH3I) | This compound (N-2) | Analogous reactions in heterocyclic chemistry often show this trend. |

| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Methyl Iodide (CH3I) | Mixture of N-1 and N-2 isomers | Weaker bases can lead to less selective alkylation. |

Another approach to achieve high regioselectivity is through a multi-step synthesis where the nitrogen atom at the desired position is introduced in a controlled manner. For example, starting with a precursor that already contains the methylhydrazine moiety can direct the cyclization to yield the desired 2-methyl isomer.

Scale-Up Considerations in Academic Synthesis Protocols

The transition of a synthetic route from a laboratory scale (milligrams to grams) to a larger, pilot-plant or industrial scale (kilograms) is a complex process that requires careful consideration of several factors. While academic protocols are optimized for discovery and small-scale synthesis, they often need significant modifications for safe, efficient, and economical large-scale production.

Key considerations for the scale-up of the synthesis of this compound include:

Reaction Conditions: Reactions that are manageable on a small scale, such as those requiring cryogenic temperatures or high pressures, can become challenging and costly to implement on a larger scale. The use of hazardous reagents, like sodium hydride, also requires stringent safety protocols and specialized equipment in a large-scale setting.

Heat Transfer: Exothermic reactions can be difficult to control on a large scale due to the lower surface-area-to-volume ratio of larger reactors. This can lead to localized overheating, side reactions, and potential safety hazards. The cyclization step in pyridazinone synthesis is often exothermic and requires careful temperature management.

Mixing: Ensuring efficient mixing is crucial for maintaining homogeneity and achieving consistent reaction outcomes. Inadequate mixing can lead to concentration gradients, resulting in the formation of impurities and reduced yields.

Purification: Chromatographic purification, a common technique in academic labs, is often impractical and expensive for large-scale production. Alternative purification methods such as crystallization, distillation, or extraction need to be developed and optimized. For this compound, developing a robust crystallization procedure would be a key aspect of a scalable process.

Solvent Selection: The choice of solvent has a significant impact on the cost, safety, and environmental footprint of a process. Solvents that are suitable for small-scale synthesis may not be appropriate for large-scale production due to their toxicity, flammability, or high cost. The development of greener and more sustainable solvent systems is an important aspect of modern process chemistry.

Process Safety: A thorough safety assessment is essential before scaling up any chemical process. This includes identifying potential hazards, evaluating risks, and implementing appropriate safety measures to prevent accidents.

| Parameter | Laboratory-Scale Focus | Scale-Up Focus |

|---|---|---|

| Yield | Maximizing yield is a primary goal. | Balancing yield with cost, safety, and throughput. |

| Reagents | Use of expensive or hazardous reagents may be acceptable. | Preference for cheaper, safer, and more readily available reagents. |

| Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred. |

| Reaction Time | Longer reaction times may be tolerated. | Shorter reaction times are desirable for higher throughput. |

Elucidation of Advanced Structural Features and Conformational Analysis of 2 Methyl 6 Phenylpyridazin 3 2h One

High-Resolution Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a definitive structural elucidation of 2-Methyl-6-phenylpyridazin-3(2H)-one, providing insights into its electronic environment, vibrational properties, and fragmentation behavior.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

While one-dimensional ¹H and ¹³C NMR provide initial spectral data, multi-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex heterocyclic systems like pyridazinones. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish through-bond and through-space connectivities. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is based on typical values for pyridazinone derivatives and requires multi-dimensional NMR for definitive assignment.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-CH₃ | ~3.7 | ~40.0 | C3, C4 |

| H4 / C4 | ~7.0 | ~130.0 | C3, C5, C6, N-CH₃ |

| H5 / C5 | ~7.8 | ~128.0 | C3, C4, C6 |

| C3 (C=O) | - | ~160.0 | H4, H5, N-CH₃ |

| C6 | - | ~155.0 | H5, H-2', H-6' |

| C1' | - | ~133.0 | H5, H-2', H-6' |

| H2', H6' / C2', C6' | ~7.7 | ~126.0 | C6, C1', C4' |

| H3', H5' / C3', C5' | ~7.5 | ~129.0 | C1', C4' |

| H4' / C4' | ~7.6 | ~131.0 | C2', C6', C3', C5' |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying the functional groups and analyzing the molecular building blocks of a compound. nih.gov For this compound, these methods provide a detailed vibrational fingerprint. The interpretation of experimental spectra is often aided by theoretical calculations, which can model vibrational signatures and help assign specific bands to particular atomic motions. nih.gov

Key vibrational modes include the strong carbonyl (C=O) stretching absorption, typically observed in the range of 1660-1680 cm⁻¹. The C=C and C=N stretching vibrations of the pyridazinone and phenyl rings appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and methyl group are expected above 3000 cm⁻¹, while C-H bending modes appear at lower frequencies. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic system. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Methyl) | 2980 - 2870 | Asymmetric and symmetric stretching of C-H bonds in the N-CH₃ group. |

| C=O Stretch | 1680 - 1660 | Strong absorption from the ketone group in the pyridazinone ring. |

| C=C / C=N Stretch | 1600 - 1400 | Ring stretching vibrations from both the pyridazinone and phenyl rings. |

| C-H Bend (Aromatic) | 850 - 690 | Out-of-plane bending, characteristic of phenyl substitution pattern. |

| Ring Bending/Deformation | Below 700 | Deformation modes of the entire heterocyclic and aromatic framework. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition of a molecule by measuring its mass with very high accuracy (typically within 5 ppm). mdpi.com For this compound (C₁₁H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely measured, confirming its molecular formula.

Tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is used to fragment the molecular ion and study its fragmentation pathways. mdpi.com This provides definitive structural information and helps distinguish between isomers, which might have the same exact mass but different fragmentation patterns. researchgate.net Characteristic fragmentations for this molecule would likely involve the loss of neutral molecules like carbon monoxide (CO) and cleavage of the pyridazinone ring. The stability of the phenyl-substituted fragments would influence the observed fragmentation pattern.

Table 3: Predicted HRMS Fragments for this compound

| m/z (calculated) | Formula | Possible Identity/Origin |

|---|---|---|

| 187.0866 | [C₁₁H₁₁N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 159.0917 | [C₁₀H₁₁N₂]⁺ | Loss of Carbon Monoxide (CO) from [M+H]⁺ |

| 104.0573 | [C₇H₆N]⁺ | Phenylnitrile radical cation fragment |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into how molecules are arranged in a crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Table 4: Representative Geometric Parameters for the Pyridazinone Core (Based on Analogous Structures)

| Parameter | Description | Typical Value |

|---|---|---|

| N1-N2 Bond Length | Single bond between the two nitrogen atoms. | ~1.39 Å |

| C3=O1 Bond Length | Double bond of the carbonyl group. | ~1.23 Å |

| C6-C(phenyl) Bond Length | Single bond connecting the two ring systems. | ~1.48 Å |

| N2-C3-C4 Bond Angle | Internal angle of the pyridazinone ring. | ~117° |

| N1-C6-C5 Bond Angle | Internal angle of the pyridazinone ring. | ~120° |

| Dihedral Angle | Angle between the pyridazinone and phenyl ring planes. nih.govnih.gov | ~40 - 65° |

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

While this compound lacks a traditional hydrogen bond donor like an N-H group, its carbonyl oxygen is a potent hydrogen bond acceptor. researchgate.net This allows for the formation of non-classical hydrogen bonds, such as C-H···O interactions, which play a significant role in dictating the crystal packing. nih.govresearchgate.net In the crystal lattice of a similar compound, C-H···O bonds link molecules into a two-dimensional network. nih.gov

Additionally, C-H···π interactions, where a C-H bond from one molecule interacts with the electron-rich face of the phenyl ring of a neighboring molecule, can also be present. nih.gov These weak, directional interactions, along with van der Waals forces, determine the final crystal packing motif, influencing physical properties such as melting point and solubility.

Table 5: Potential Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Non-classical Hydrogen Bond | Aromatic C-H (phenyl) or Ring C-H (pyridazinone) | Carbonyl Oxygen (C=O) | Weak, directional interactions that link molecules into chains or sheets. nih.gov |

| C-H···π Interaction | Methyl C-H or Ring C-H | π-system of the Phenyl Ring | An interaction that contributes to the stabilization of the crystal packing. nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacking of aromatic rings from adjacent molecules, often in an offset fashion. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For instance, the analysis of similar structures reveals a consistent pattern of dominant intermolecular interactions. The most significant contributions to the crystal packing are typically from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. In the case of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, a structurally analogous compound, the Hirshfeld surface is dominated by H···H interactions, accounting for a substantial portion of the total contacts. nih.gov This is a common feature for molecules rich in hydrogen atoms.

The C···H/H···C interactions, indicative of C—H···π interactions, also play a crucial role in the crystal packing of many pyridazinone derivatives. These interactions, along with O···H/H···O contacts that signify the presence of hydrogen bonds, contribute to the stability of the crystalline structure. The relative contributions of these interactions for a related compound are presented in the following table:

| Intermolecular Contact Type | Contribution (%) in a Related Pyridazinone |

| H···H | 56.6 |

| C···H/H···C | 22.6 |

| O···H/H···O | 10.0 |

| N···C/C···N | 3.5 |

Data derived from the analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. nih.gov

It is highly probable that this compound would exhibit a similar profile of intermolecular contacts, with H···H interactions being the most prevalent, followed by significant contributions from C···H/H···C and O···H/H···O contacts, reflecting the importance of van der Waals forces and hydrogen bonding in its crystal packing.

Conformational Analysis and Stereochemical Considerations

Stereochemical considerations for this molecule are centered on the relative orientation of these two ring systems. The dihedral angle between the plane of the pyridazinone ring and the plane of the phenyl ring is a key parameter in describing its conformation. While specific experimental data for this compound is not available, the crystal structure of the closely related compound, 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, provides valuable insights. nih.gov In this saturated analogue, the pyridazine (B1198779) ring adopts a skew-boat conformation, and the dihedral angle between the mean plane of the pyridazine ring and the phenyl ring is 53.27°. nih.gov

For this compound, the pyridazinone ring is expected to be largely planar due to the endocyclic double bond. The dihedral angle between the phenyl and pyridazinone rings is likely to be a defining feature of its solid-state and solution-state conformation, influencing its packing efficiency and interactions with other molecules. In other substituted phenylpyridazinone derivatives, this dihedral angle has been observed to vary, indicating that substituent effects and crystal packing forces can significantly influence the molecular conformation. For example, in 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the phenyl and pyridazine rings are twisted with a dihedral angle of 29.96°. nih.gov

The conformational flexibility of this compound, particularly the rotation of the phenyl group, is an important stereochemical aspect. This rotation will be influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyridazinone ring, as well as by electronic effects. Understanding these conformational preferences is essential for a complete picture of the molecule's structural chemistry.

Reactivity Profiles and Transformational Chemistry of the 2 Methyl 6 Phenylpyridazin 3 2h One Core

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group at the C6 position of the pyridazinone ring is susceptible to electrophilic aromatic substitution (EAS) reactions. The pyridazinone moiety itself is generally considered an electron-withdrawing group, which would typically deactivate the attached phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta position. However, the precise outcomes of these reactions, including regioselectivity and reaction rates, are influenced by the specific reaction conditions and the nature of the electrophile.

While specific studies on the nitration, halogenation, sulfonation, or Friedel-Crafts reactions directly on 2-Methyl-6-phenylpyridazin-3(2H)-one are not extensively detailed in the reviewed literature, the general principles of EAS on phenyl-substituted heterocyclic systems can be applied. For instance, nitration of related pyridazinone structures, such as 4,5-dichloropyridazin-3(2H)-one, has been reported to occur at the C6 position of the pyridazinone ring itself when it is unsubstituted. researchgate.net In the case of this compound, the phenyl ring would be the primary site for electrophilic attack. It is anticipated that under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), the nitro group would be introduced onto the phenyl ring, likely at the meta-position due to the deactivating effect of the pyridazinone core.

Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would be expected to follow a similar regiochemical preference. The electron-withdrawing nature of the pyridazinone ring would direct the incoming halogen to the meta position of the phenyl ring. Friedel-Crafts acylation and alkylation reactions, which are classic EAS processes, would also be expected to occur on the phenyl ring, although potentially requiring harsher conditions due to the deactivating effect of the heterocyclic system.

Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring in this compound is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. This reactivity is often exploited for the introduction of various functional groups.

Halogen Exchange and Dehalogenation Reactions

Halogenated derivatives of this compound serve as important intermediates for further functionalization through nucleophilic substitution reactions. While specific examples of halogen exchange on the target molecule are not prevalent in the literature, studies on related 4,5-dichloropyridazin-3(2H)-ones demonstrate the feasibility of these transformations. For instance, the chlorine atoms in these systems can be displaced by other halogens, such as iodine, through reactions with appropriate halide sources.

Dehalogenation reactions are also a key transformation for modifying the pyridazinone core. Catalytic hydrogenation is a common method for the removal of halogen atoms from heterocyclic rings. For example, the selective dehalogenation of dichlorinated pyrimidines has been achieved using catalytic hydrogenation, suggesting that a similar approach could be applied to halogenated this compound derivatives. nih.gov

Introduction of Oxygen and Nitrogen Nucleophiles

The introduction of oxygen and nitrogen nucleophiles onto the pyridazinone ring is a widely used strategy for the synthesis of novel derivatives with potential biological activities. nih.gov Research on related 4,5-dichloropyridazin-3-ones has shown that one or both chlorine atoms can be selectively replaced by various amino groups. For example, the reaction of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various aliphatic and cyclic amines in the presence of a base like cesium carbonate leads to the regioselective substitution of the chlorine atom at the 5-position. cbijournal.com This highlights the potential to introduce a diverse range of nitrogen-containing substituents onto the this compound scaffold.

Similarly, oxygen nucleophiles, such as alkoxides and phenoxides, can displace halogens on the pyridazinone ring. The synthesis of 6-Benzyloxy-2-phenylpyridazin-3(2H)-one from 3-hydroxyl-1-phenyl-6-pyridazone and benzyl (B1604629) chloride demonstrates the introduction of an oxygen-containing substituent. nih.gov These reactions typically proceed under basic conditions and provide access to a variety of alkoxy and aryloxy derivatives.

Functional Group Interconversions and Derivatization

Beyond substitution reactions, the this compound core can undergo various functional group interconversions and derivatizations to further expand its chemical diversity.

Oxidation and Reduction Reactions

The pyridazinone ring can be susceptible to both oxidation and reduction reactions, depending on the reagents and conditions employed. While specific studies on the oxidation of this compound are limited, the nitrogen atoms in the ring could potentially be oxidized to N-oxides using oxidizing agents like peroxy acids.

Reduction of the pyridazinone ring can also be achieved. Catalytic hydrogenation, a method often used for dehalogenation, can also lead to the reduction of the double bonds within the heterocyclic ring, depending on the catalyst and reaction conditions. thieme-connect.de Metal hydride reagents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), are powerful reducing agents capable of reducing the carbonyl group of the pyridazinone ring. rsc.orgchem-station.comresearchgate.net The specific outcome of the reduction would depend on the strength of the reducing agent and the substitution pattern of the pyridazinone. For instance, the controlled reduction of pyrimidin-2(1H)-ones with sodium borohydride has been shown to yield dihydro- and tetrahydro-derivatives. rsc.org

Acylation and Alkylation Reactions

Acylation and alkylation reactions provide straightforward methods for modifying the this compound core. N-acylation of the pyridazinone ring can be achieved using acylating agents. Interestingly, 2-acyl-4,5-dichloropyridazin-3-ones have themselves been developed as stable and chemoselective N-acylating reagents for amines. organic-chemistry.org This indicates that the N2-position of the pyridazinone ring can be readily acylated.

Alkylation can occur at the N2-position of the pyridazinone ring. The reaction of pyridazin-3(2H)-ones with alkyl halides in the presence of a base is a common method for introducing alkyl groups at this position. nih.gov For example, the reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with various alkyl halides in acetone (B3395972) has been shown to produce N-substituted products in good yields. nih.gov The regioselectivity of alkylation (N-alkylation vs. O-alkylation) can be influenced by the choice of base, solvent, and alkylating agent. beilstein-journals.org

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful synthetic tools for the construction of complex polycyclic molecules from relatively simple starting materials. The this compound core, with its inherent diene-like and dienophile-like characteristics, can participate in these reactions to afford a variety of fused pyridazine (B1198779) derivatives.

One notable annulation strategy involves the transformation of a derivative of the core structure, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, into novel annelated 1,2,3-selena/thiadiazoles and 2H-diazaphospholes. nih.govmdpi.com This process typically begins with the conversion of the pyridazinone into a semicarbazone derivative. Subsequent oxidative cyclization of the semicarbazone with selenium dioxide leads to the formation of a selenadiazolopyridazine derivative. nih.govmdpi.com Alternatively, treatment of the semicarbazone with thionyl chloride results in the corresponding thiadiazolopyridazine. nih.govmdpi.com These reactions demonstrate the utility of the pyridazinone core as a scaffold for the construction of fused five-membered heterocyclic rings containing selenium or sulfur.

While specific examples of this compound participating as a diene in Diels-Alder reactions are not extensively documented in the reviewed literature, the broader class of pyridazines is known to undergo [4+2] cycloadditions. Pyridazines can act as electron-poor dienes in inverse-electron-demand Diels-Alder reactions, particularly when activated with electron-withdrawing groups. mdpi.com The phenyl group at the C6 position of the target molecule, being electron-donating, might decrease its reactivity as a diene in such reactions. Conversely, the conjugated system of the pyridazinone ring could potentially act as a dienophile, reacting with electron-rich dienes. Further research is needed to fully explore the potential of this compound in these cycloaddition reactions.

The synthesis of fused pyridazine systems can also be achieved through the reaction of pyridazinone derivatives with various reagents to build additional rings. For instance, the reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with reagents like phosphorus oxychloride, phosphorus pentasulfide, and ethyl chloroformate can lead to the formation of chloropyridazine, pyridazinethione, and oxazolopyridazine derivatives, respectively. nih.gov These derivatives can then undergo further cyclization reactions to yield fused heterocyclic systems such as pyridazinotriazines and pyridazino[3,4-b] nih.govresearchgate.netthiazines. nih.gov

Table 1: Annulation Reactions of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives nih.govmdpi.com

| Starting Material | Reagent | Product |

| 2-(6-(4-aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-ylidene)hydrazinecarboxamide | Selenium dioxide | 4-(4-Methyl-4,7-dihydro- nih.govmdpi.comnih.govselenadiazolo[4,5-c]pyridazin-6-yl)aniline |

| 2-(6-(4-aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-ylidene)hydrazinecarboxamide | Thionyl chloride | 4-(4-Methyl-4,7-dihydro- nih.govmdpi.comnih.govthiadiazolo[4,5-c]pyridazin-6-yl)aniline |

| 2-(6-(4-aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-ylidene)hydrazinecarboxamide | Phenylhydrazine (B124118), then Phosphorus trichloride | Diazaphospholopyridazin derivative |

Comparative Reactivity Studies with Related Pyridazinone Analogues

The reactivity of the this compound core is significantly influenced by the nature of the substituents at the N2 and C6 positions. Comparative studies with related pyridazinone analogues reveal important structure-activity relationships that govern their chemical behavior.

Influence of the N2-Substituent:

The presence of a methyl group at the N2 position in this compound, as opposed to a hydrogen atom in its N-unsubstituted counterpart, has a notable impact on its reactivity. The methyl group is electron-donating, which increases the electron density on the adjacent nitrogen atom and can influence the nucleophilicity of the pyridazinone ring. For instance, in reactions involving electrophilic attack at the N2 position, the methyl group can sterically hinder the approach of the electrophile. However, it also enhances the stability of the corresponding pyridazinium salt if formed.

In a study comparing the reactivity of 2-methylpyrido[3,4-d]pyridazine with its 2-phenyl derivative, the 2-methyl analogue demonstrated markedly higher activity in a particular biological assay. ptfarm.pl This suggests that the nature of the N2-substituent (alkyl vs. aryl) can significantly impact the molecule's biological and, by extension, its chemical reactivity profile. N-alkylation, in general, can modulate the electronic properties and steric environment of the pyridazinone, thereby influencing its interaction with other molecules.

Influence of the C6-Substituent:

The phenyl group at the C6 position of this compound plays a crucial role in defining its reactivity compared to analogues with different C6 substituents. The phenyl group, being an aromatic system, can participate in resonance with the pyridazinone ring, thereby influencing its electronic properties.

Studies on various 6-substituted-2-alkylpyridazin-3(2H)-ones have shown that the nature of the C6 substituent significantly affects their biological activities, which is often a reflection of their chemical reactivity. For example, the synthesis and evaluation of 6-benzyl, 6-benzoyl, and 6-(hydroxy(phenyl)methyl) substituted 2-alkylpyridazin-3(2H)-ones have demonstrated that these modifications lead to compounds with varying biological profiles. nih.gov

Furthermore, the steric bulk of the C6 substituent can influence the accessibility of adjacent positions on the pyridazinone ring to incoming reagents. For instance, in 3,6-disubstituted pyridazines, the presence of bulky groups can sterically hinder the approach of reactants. nih.gov This steric hindrance can affect the rate and outcome of reactions such as cycloadditions or nucleophilic substitutions.

The electronic nature of the C6 substituent also plays a critical role. An electron-donating group at C6 would be expected to increase the electron density of the pyridazinone ring, making it more susceptible to electrophilic attack and potentially enhancing its reactivity as a diene in normal-demand Diels-Alder reactions. Conversely, an electron-withdrawing group would decrease the electron density, favoring inverse-electron-demand Diels-Alder reactions and making the ring more susceptible to nucleophilic attack.

Table 2: Comparison of Reactivity Based on Substituents in Pyridazinone Analogues

| Analogue | N2-Substituent | C6-Substituent | Expected Reactivity Trend | Reference |

| This compound | Methyl | Phenyl | Baseline for comparison | - |

| 6-Phenylpyridazin-3(2H)-one | Hydrogen | Phenyl | Potentially more acidic N-H, can undergo N-alkylation/arylation | nih.gov |

| 2-Methyl-6-alkylpyridazin-3(2H)-one | Methyl | Alkyl | Altered steric and electronic effects compared to C6-phenyl | nih.gov |

| 2-Phenyl-6-phenylpyridazin-3(2H)-one | Phenyl | Phenyl | Different electronic and steric profile at N2 compared to N-methyl | ptfarm.pl |

Computational Chemistry and Theoretical Modeling of 2 Methyl 6 Phenylpyridazin 3 2h One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. nih.gov This method is frequently employed for pyridazinone derivatives to calculate optimized molecular geometry, electronic structure, and reactivity parameters. mdpi.comgsconlinepress.com Common approaches utilize functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-311G(d,p) or 6-31G* to achieve a balance between accuracy and computational cost. nih.govgsconlinepress.com These calculations provide a foundational understanding of the molecule's stability and chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comnumberanalytics.com

The energies of these orbitals and the gap between them (HOMO-LUMO gap, ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high stability. mdpi.com For pyridazinone derivatives, FMO analysis helps predict how the molecule will interact with other reagents. nih.govmdpi.com

Table 1: Representative FMO Properties for Pyridazinone-type Compounds

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~4.0 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface. nih.gov The MEP map is invaluable for predicting how a molecule will interact with charged species, identifying regions prone to electrophilic and nucleophilic attack. uni-muenchen.denih.gov

Different colors on the MEP surface represent different potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green or yellow areas represent neutral or weakly interacting regions. For 2-Methyl-6-phenylpyridazin-3(2H)-one, the MEP map would be expected to show a negative potential (red) around the electronegative oxygen and nitrogen atoms of the pyridazinone ring, highlighting these as likely sites for interaction with electrophiles. mdpi.comnih.gov

Derived from FMO energies, global and local reactivity descriptors provide a quantitative measure of a molecule's reactivity. nih.gov These parameters, based on conceptual DFT, help to understand the relationship between structure, stability, and reactivity. researchgate.net

Global Descriptors describe the reactivity of the molecule as a whole. arxiv.org Key global descriptors include:

Chemical Hardness (η): Measures resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (σ): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge from the environment. mdpi.comarxiv.org

Local Descriptors , such as Fukui functions, pinpoint the reactivity of specific atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack. gsconlinepress.comresearchgate.net

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (σ) | 1/η | Polarizability |

| Electrophilicity Index (ω) | χ2 / (2η) | Electrophilic nature |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the conformational landscape, flexibility, and thermodynamic properties of a molecule like this compound. mdpi.com

For this specific compound, an MD simulation could explore the rotational freedom of the phenyl group relative to the pyridazinone core. This analysis helps identify the most stable conformations and the energy barriers between them, which can be crucial for understanding its interaction with biological targets. Simulations are typically run under specific conditions (e.g., temperature, pressure) and in a simulated solvent to mimic experimental environments. nih.gov

In silico Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used for the in silico prediction of various spectroscopic properties. nih.gov Theoretical calculations of vibrational frequencies (FT-IR), electronic transitions (UV-Visible), and nuclear magnetic resonance (NMR) chemical shifts can be performed. nih.gov These predicted spectra are often compared with experimental data to confirm the molecular structure and validate the accuracy of the computational model. nih.gov For example, the calculated vibrational frequency for the carbonyl (C=O) stretching mode in the pyridazinone ring can be matched with the corresponding peak in an experimental IR spectrum. nih.gov

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies allows for the prediction of reaction kinetics and the determination of the most favorable reaction pathway. For pyridazinone compounds, this could involve studying their synthesis, such as the cyclization reactions used to form the ring, or their participation in further chemical transformations like palladium-catalyzed cross-coupling reactions. scispace.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of this compound and its analogs, QSAR studies are instrumental in elucidating the key molecular features that govern their therapeutic effects, thereby providing rational design principles for the development of more potent and selective derivatives. nih.govresearchgate.net

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wikipedia.org By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of novel compounds. These models not only serve as predictive tools but also offer insights into the mechanism of action at a molecular level.

Research on pyridazinone derivatives has employed various QSAR approaches, including 2D-QSAR and 3D-QSAR, to understand their interactions with biological targets. semanticscholar.org For instance, studies on pyridazinone-based compounds as phosphodiesterase 3A (PDE3A) inhibitors have utilized field-based 3D-QSAR methods. nih.gov These models have revealed that steric and hydrophobic fields are primary determinants of inhibitory activity, while hydrogen bond donor and acceptor fields play a lesser role. nih.gov Such findings are crucial for guiding the structural modifications of the this compound scaffold to enhance its biological efficacy.

The general process of a QSAR study involves the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model correlating the descriptors with activity, and rigorous validation of the model's predictive power. slideshare.net Descriptors can range from simple physicochemical properties like logP (lipophilicity) and molecular weight to more complex quantum chemical parameters. mdpi.comnih.gov

A hypothetical 2D-QSAR study on a series of this compound derivatives might yield a model represented by the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(ASA) + β₃(Dipole Moment)

In this equation, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), logP is the logarithm of the octanol-water partition coefficient, ASA is the accessible surface area, and Dipole Moment is a measure of the molecule's polarity. The coefficients (β) indicate the weight and direction of each descriptor's influence on the biological activity.

The insights gained from such QSAR models provide a roadmap for medicinal chemists. For example, if a QSAR model for a series of this compound analogs indicates that increased hydrophobicity at the 6-phenyl position is correlated with higher activity, chemists can synthesize new derivatives with lipophilic substituents at this position. nih.gov Similarly, if steric bulk is found to be a critical factor, modifications can be made to optimize the size and shape of the molecule for better interaction with its target.

The table below illustrates a hypothetical dataset and the resulting QSAR model for a series of this compound derivatives, showcasing the relationship between molecular descriptors and biological activity.

| Compound | pIC₅₀ | logP | Molecular Weight |

| Derivative 1 | 5.2 | 2.1 | 250 |

| Derivative 2 | 5.8 | 2.5 | 270 |

| Derivative 3 | 6.5 | 3.2 | 290 |

| Derivative 4 | 4.9 | 1.8 | 240 |

| Derivative 5 | 6.1 | 2.9 | 280 |

QSAR Model Equation: pIC₅₀ = 1.5 + 1.2 * logP + 0.005 * Molecular Weight

This model suggests that both lipophilicity (logP) and molecular weight positively contribute to the biological activity of these hypothetical derivatives. Such quantitative insights are invaluable for the rational design of new chemical entities based on the this compound scaffold.

Furthermore, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of the structure-activity relationship. semanticscholar.orgresearchgate.net These methods generate contour maps that visualize regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. researchgate.net For pyridazinone derivatives, these maps can highlight specific areas on the phenyl ring or the pyridazinone core where substitutions would be most beneficial for enhancing biological effect. nih.gov

The integration of QSAR modeling with other computational techniques, such as molecular docking, further refines the drug design process. researchgate.netmdpi.com Docking studies can predict the binding orientation of this compound within the active site of a target protein, and QSAR can then quantify the impact of structural changes on this binding interaction. nih.govnih.gov This synergistic approach has been successfully applied to various pyridazinone-related compounds, leading to the identification of key structural requirements for potent biological activity. researchgate.net

Investigations into Mechanism Based Studies Involving 2 Methyl 6 Phenylpyridazin 3 2h One

Exploration of Reaction Mechanisms in Synthesis and Derivatization

The synthesis and functionalization of the 2-Methyl-6-phenylpyridazin-3(2H)-one core can proceed through various mechanistic pathways, including radical and ionic routes.

While ionic pathways are more commonly documented for the primary synthesis of pyridazinones, the potential for radical mechanisms exists, particularly in derivatization reactions. Theoretical studies have been conducted on related heterocyclic systems, such as the free-radical bromination of methyl-pyridazines, to understand these pathways. sarpublication.com Such studies suggest that radical intermediates could be involved in certain functionalization reactions, like halogenation at specific positions under radical-initiating conditions. However, specific, extensively documented examples involving this compound remain a specialized area of research.

Ionic mechanisms are predominant in the synthesis and derivatization of this compound. The most common synthetic route involves the cyclocondensation of a γ-keto acid, such as 4-oxo-4-phenylbutanoic acid, with methylhydrazine. mdpi.comsphinxsai.com This reaction is a classic example of an ionic pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from methylhydrazine on the ketone carbonyl carbon of the γ-keto acid.

Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which then dehydrates to form a hydrazone.

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl group.

Dehydration: A final dehydration step results in the formation of the stable six-membered pyridazinone ring.

Derivatization of the pyridazinone core also typically follows ionic pathways. For instance, nucleophilic substitution reactions are common, where a leaving group on the pyridazinone ring is replaced by a nucleophile. researchgate.netmdpi.com Reactions involving phosphorus oxychloride to introduce a chlorine atom, which can then be substituted by other nucleophiles like hydrazines, are well-documented for the pyridazine (B1198779) scaffold. nih.gov

Kinetic and Thermodynamic Aspects of Pyridazinone Transformations

The kinetic and thermodynamic properties of pyridazinone transformations are crucial for understanding reaction feasibility, rates, and equilibria. While detailed kinetic studies on the synthesis of this compound are not widely published, thermodynamic analyses of its physical transformations, such as dissolution, provide valuable insights into its behavior in various media.

Thermodynamic studies on the solubility of the parent compound, 6-phenylpyridazin-3(2H)-one, in different pharmaceutical solvents show that the dissolution process is generally endothermic and entropy-driven. nih.govresearchgate.net This suggests that energy is required to break the crystal lattice of the solid, and the increase in disorder upon dissolution is a significant driving force.

| Solvent | Apparent Enthalpy (ΔH°sol) kJ/mol | Apparent Gibbs Free Energy (ΔG°sol) kJ/mol | Apparent Entropy (ΔS°sol) J/mol·K | Reference |

|---|---|---|---|---|

| Water | 47.58 | 33.15 | 47.72 | researchgate.net |

| Ethanol | 23.51 | 12.01 | 38.00 | researchgate.net |

| Propylene Glycol (PG) | 21.06 | 11.21 | 32.55 | researchgate.net |

| Polyethylene Glycol-400 (PEG-400) | 11.96 | 6.01 | 19.68 | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | 3.81 | 1.55 | 7.47 | researchgate.net |

From a computational perspective, Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are employed to estimate the chemical reactivity and kinetic stability of pyridazinone structures. mdpi.commdpi.com These studies help in understanding the electronic properties of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack, and estimating the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which correlates with the molecule's kinetic stability. mdpi.com

Role of Catalysis in Pyridazinone Chemistry

Catalysis plays a pivotal role in the efficient synthesis and, more significantly, the derivatization of the pyridazinone scaffold. scispace.com Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing a wide range of substituents, especially at the 5-position of the 6-phenyl-3(2H)-pyridazinone system. researchgate.net

Key catalytic reactions include:

Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net It has been successfully used to introduce various alkynyl groups at the C-5 position of the 6-phenyl-3(2H)-pyridazinone core, starting from a 5-halo-substituted precursor. This method is highly efficient and proceeds under relatively mild conditions, typically using a palladium complex as the catalyst and a copper co-catalyst. researchgate.net

Intramolecular Arylation: Palladium catalysts can also facilitate intramolecular C-C bond formation. For example, the intramolecular arylation of 2-methyl-5-(2-bromophenyl)-6-phenylpyridazin-3(2H)-one can be used to construct new, complex tetracyclic pyridazinone systems. researchgate.net

In addition to transition metals, Lewis acids like zinc chloride (ZnCl2) have been used to catalyze domino reactions for the one-pot synthesis of pyridazinone derivatives from starting materials like phenylhydrazine (B124118) and 4-pentynoic acid. scispace.com The catalyst activates the substrates, facilitating the sequence of hydrohydrazination and condensation reactions. scispace.com These catalytic methods provide efficient and regioselective access to a diverse array of pyridazinone derivatives that would be difficult to obtain through traditional synthetic routes.

Structure Activity Relationship Sar Exploration and Molecular Target Interaction Principles of 2 Methyl 6 Phenylpyridazin 3 2h One Derivatives Excluding Human Clinical Data

Ligand Design Principles Based on Pyridazinone Scaffold

The design of biologically active molecules based on the pyridazinone scaffold hinges on the principle of modifying substituents at various positions of the ring to optimize interactions with a specific target protein. The versatility of this scaffold allows for the development of compounds with diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govresearchgate.net

Key design strategies often involve:

Substitution at the N-2 position: The substituent at this position can significantly influence potency and selectivity. For instance, in a series of acetylcholinesterase inhibitors, an acetamide (B32628) side chain at the N-2 position was found to be essential for activity. nih.gov

Substitution at the C-6 position: The group at this position often plays a critical role in target engagement. Studies on cyclooxygenase (COX) inhibitors have shown that bulky aryl groups or other specific moieties at C-6 can enhance inhibitory activity and selectivity for COX-2. nih.govcu.edu.eg For example, 2,6-disubstituted pyridazinones have been developed as potent and selective COX-2 inhibitors. nih.gov

Introduction of structural constraints: Minimizing the flexibility of a lead compound by creating more rigid, tricyclic structures can enhance binding affinity and selectivity for the biological target. nih.gov This approach has been used to design rigid analogs of pyridazinone derivatives with cardiovascular activity. nih.gov

Modification of the core ring: Even minor changes, such as removing a nitrogen atom from the pyridazinone ring to form a pyridone, can lead to a drop in potency, highlighting the importance of the core scaffold's integrity for specific targets. nih.gov

The exploration of structure-activity relationships (SAR) is crucial. For example, in a series of pyridazinone-based agonists for formyl peptide receptors (FPRs), it was determined that a methyl group at position 6, a methoxy (B1213986) benzyl (B1604629) at position 4, an acetamide side chain at position 2, and lipophilic or electronegative substituents on the terminal aryl group were all critical for activity. nih.govnih.gov Similarly, for β-1,3-glucan synthase inhibitors, optimization of a sulfonamide moiety attached to a piperazine (B1678402) ring on the pyridazinone core led to compounds with improved systemic exposure while maintaining potent antifungal activity. nih.gov

Molecular Docking and In Silico Target Engagement Studies

Computational methods like molecular docking are invaluable for predicting the binding modes of pyridazinone derivatives within the active sites of target proteins, guiding the design of more potent and selective inhibitors. researchgate.net These in silico studies provide insights into the specific interactions that drive molecular recognition. tandfonline.com

Molecular docking studies have elucidated how pyridazinone derivatives orient themselves within the binding pockets of various enzymes.

Cyclooxygenase (COX) Isoforms: Docking studies of pyridazinone derivatives into the COX-2 active site have shown that they fit perfectly within the binding pocket. cu.edu.egsemanticscholar.org For instance, the sulfonamide moiety of some derivatives forms crucial interactions with residues like Arg513, a key interaction for potent and selective COX-2 inhibition. semanticscholar.org

Acetylcholinesterase (AChE): In silico models suggest that some 2,6-disubstituted pyridazinone derivatives can act as dual-site binding inhibitors of AChE. nih.govresearchgate.net These compounds are predicted to interact simultaneously with the catalytic active site (CAS), often involving π-π stacking with the aromatic residue Trp84, and the peripheral anionic site (PAS), which can be targeted by moieties like a 6-ortho-tolylamino group. nih.govresearchgate.net

Proteasomes: Cryo-electron microscopy and docking studies of pyridazinone inhibitors targeting the Trypanosoma cruzi proteasome reveal binding at the β4/β5 interface, close to the catalytic β5Thr100 residue. acs.org Key interactions include hydrogen bonds between the central amide of the ligand and backbone atoms of protein residues, as well as between the pyridazinone carbonyl and the side chain of β5Tyr235. acs.org

Vascular Adhesion Protein-1 (VAP-1): Crystal structures show that novel pyridazinone inhibitors bind reversibly and non-covalently into a unique site within the active site channel of human VAP-1. acs.orgnih.gov The binding mode involves interactions with residues such as Thr212 and Arg216. nih.gov

For example, the interaction of a pyridazinone derivative with human serum albumin (HSA) was investigated using molecular modeling, which indicated that the compound binds strongly to site I (subdomain IIA) primarily through hydrophobic interactions, with additional hydrogen bonding to the residue His242. nih.gov In another study, a library of pyridazinone-based molecules was screened in silico against thousands of proteins, proposing aspartate aminotransferase as a potential target. tandfonline.comnih.gov Docking calculations were used to characterize the binding of these molecules to this new target. tandfonline.com

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|---|

| 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | COX-2 | Arg513 | -9.1 kcal/mol (Binding Energy) | semanticscholar.org |

| 2,6-Disubstituted Pyridazinone (Compound 17e) | Acetylcholinesterase (AChE) | Trp84 (CAS), Tyr334, Asp72 (PAS) | Not specified | nih.gov |

| Pyridazinone-based Guanidine | DNA Minor Groove | A18, T19, T20 | -8.3 kcal/mol (Binding Energy) | nih.gov |

| Pyridazinone Derivative (CNPB) | Human Serum Albumin (HSA) | His242 | Not specified | nih.gov |

In Vitro Enzyme Inhibition and Receptor Binding Mechanisms

In vitro assays are essential for validating the predictions from in silico studies and quantifying the biological activity of newly synthesized pyridazinone derivatives. These studies have confirmed the ability of this compound class to modulate the function of various enzymes and receptors at a molecular level.

Pyridazinone derivatives have demonstrated potent inhibitory activity against several key enzymes implicated in disease.

Cyclooxygenase (COX) Isoforms: A significant body of research has focused on pyridazinone derivatives as selective COX-2 inhibitors for anti-inflammatory applications. cu.edu.egcu.edu.eg Various 2,6-disubstituted pyridazin-3(2H)-ones have shown potent COX-2 inhibitory activity with IC50 values in the nanomolar range, often coupled with high selectivity over the COX-1 isoform. nih.govnih.gov For example, compound 6a (2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one) exhibited a COX-2 IC50 of 0.11 µM. nih.gov Another derivative, 3g (6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one), was also identified as a potent and selective COX-2 inhibitor. cu.edu.eg

Acetylcholinesterase (AChE): The pyridazinone scaffold has been utilized to develop inhibitors of AChE, an enzyme targeted in the management of Alzheimer's disease. samipubco.comnih.gov High-throughput screening identified 2,6-disubstituted pyridazinones as novel AChE inhibitors. nih.gov Subsequent SAR studies led to compound 17e , which displayed high AChE inhibitory activity (IC50 = 0.028 µM) and significant selectivity over butyrylcholinesterase (BuChE). nih.govresearchgate.net

Glucan Synthase: A series of pyridazinone analogs have been developed as potent inhibitors of β-1,3-glucan synthase, a crucial enzyme for fungal cell wall synthesis. nih.govnih.gov These compounds show promising antifungal activity against pathogenic strains like Candida albicans and Candida glabrata. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 16a (2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one) | COX-2 | 0.24 µM | High vs. COX-1 | nih.gov |

| Compound 6a (2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one) | COX-2 | 0.11 µM | High vs. COX-1 | nih.gov |

| Compound 23g | COX-2 | 43.84 nM | SI = 11.51 (vs. COX-1) | cu.edu.eg |

| Compound 17e | Acetylcholinesterase (AChE) | 0.028 µM | 196-fold vs. BuChE | nih.govresearchgate.net |

| Compound 15a | Acetylcholinesterase (AChE) | 0.049 µM | >816-fold vs. BuChE | researchgate.net |

| Compound 6d | Acetylcholinesterase (AChE) | Ki = 2.35 µM | Not specified | semanticscholar.org |

| 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one (Lead compound) | β-1,3-glucan synthase | Potent inhibition | Not specified | nih.gov |

Beyond enzyme inhibition, pyridazinone derivatives have been designed to interact with G-protein coupled receptors (GPCRs), such as the formyl peptide receptors (FPRs), which are involved in inflammatory responses. mdpi.com

A series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones were identified as a novel class of small-molecule agonists for FPRs. nih.govnih.gov These compounds were shown to activate intracellular signaling pathways, evaluated by measuring intracellular calcium flux in cells transfected with FPR subtypes. nih.govresearchgate.net For example, compound 14h was identified as a potent mixed agonist for FPR1 and FPRL1, capable of activating chemotaxis in human neutrophils with an EC50 of 0.6 µM. nih.gov Other compounds in the series demonstrated high potency and specificity for FPRL1. nih.govnih.gov This demonstrates that the pyridazinone scaffold can be effectively tailored to function as receptor agonists, modulating cellular responses at the molecular level.

Mechanistic Studies of Cellular Responses In Vitro (e.g., Cell Apoptosis, Migration Inhibition)

The therapeutic potential of 2-Methyl-6-phenylpyridazin-3(2H)-one derivatives, particularly in oncology, is significantly linked to their ability to modulate fundamental cellular processes such as apoptosis and cell migration. In vitro studies have been instrumental in elucidating the molecular mechanisms through which these compounds exert their cytotoxic and anti-metastatic effects.

A key mechanism of action for several pyridazinone derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Research has demonstrated that certain derivatives can trigger this process through the intrinsic mitochondrial pathway. For instance, studies on the human breast adenocarcinoma cell line (MCF-7) revealed that specific pyridazinone compounds lead to the externalization of phosphatidylserine, a key marker of early apoptosis. researchgate.netogarev-online.ru This effect was shown to be dose-dependent and was confirmed through annexin-V FITC staining techniques, indicating that the cytotoxic effect is directly associated with the initiation of the apoptotic cascade. researchgate.netogarev-online.ru

Further investigations into the apoptotic pathway have identified specific molecular targets. In human colon cancer cells (HCT-116), pyridine-based urea (B33335) derivatives, which share structural similarities, have been shown to provoke apoptosis by modulating the expression of key regulatory proteins. nih.gov This includes the downregulation of the anti-apoptotic protein Bcl-2 and a corresponding upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm. nih.gov The released cytochrome C then activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell. nih.gov Furthermore, an increase in the expression of the tumor suppressor protein p53 has been observed, which plays a crucial role in initiating apoptosis in response to cellular stress. nih.gov

Beyond apoptosis, the inhibition of cell migration is another critical aspect of the anticancer activity of these compounds, although this area is less extensively documented in the available literature for this specific scaffold. The ability to inhibit cancer cell migration is fundamental to preventing metastasis, the primary cause of cancer-related mortality. The mechanisms would likely involve interference with cytoskeletal dynamics, cell adhesion, or signaling pathways that control cell motility.

The table below summarizes the findings from in vitro mechanistic studies on pyridazinone derivatives.

| Cell Line | Compound Type | Observed Effect | Molecular Mechanism |

| MCF-7 (Human Breast Adenocarcinoma) | Pyridazin-3(2H)-one derivative (6f) | Induction of Apoptosis | Externalization of phosphatidylserine, confirmed by annexin-V FITC staining. researchgate.netogarev-online.ru |

| P815 (Murine Mastocytoma) | Pyridazin-3(2H)-one derivatives | Dose-dependent cytotoxicity. researchgate.netogarev-online.ru | Not specified. |

| HCT-116 (Human Colon Cancer) | Pyridine-Urea derivative (5l) | Induction of Apoptosis, Cell Cycle Arrest at G2-M | Decreased Bcl-2 expression; Enhanced Bax, cytochrome C, p53, caspase-3, and caspase-9 expression. nih.gov |

Comparison with Known Privileged Pyridazinone Scaffolds for Biological Activity

The pyridazinone core is widely recognized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.netnih.gov This term designates a molecular framework that can serve as a versatile template for designing ligands that interact with a variety of distinct biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netcbs.dk The value of the pyridazinone nucleus lies in its favorable physicochemical properties and its synthetic accessibility, which allows for diverse structural modifications to modulate biological activity and improve pharmacokinetic profiles. nih.govresearchgate.net

Derivatives of this compound are representative examples of this privileged scaffold, demonstrating a range of biological effects that align with those observed for other well-established pyridazinone-containing compounds. The biological activities associated with the broader pyridazinone class are extensive and include anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. researchgate.netnih.govscholarsresearchlibrary.com